Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-

Descripción general

Descripción

“Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-” is a derivative of benzenesulfonyl chloride, which is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride or, less commonly, by a reaction between benzene and chlorosulfuric acid . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It also reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Mecanismo De Acción

Target of Action

2,6-Dichloro-4-methylbenzenesulfonyl chloride, also known as Benzenesulfonyl chloride, is an organosulfur compound . It primarily targets compounds containing reactive N-H and O-H bonds .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Biochemical Pathways

It is known that the compound is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific amines and alcohols involved.

Pharmacokinetics

It’s important to note that the compound is a colourless viscous oil that dissolves in organic solvents . This suggests that it may have good bioavailability in organisms with lipid-rich environments.

Result of Action

The molecular and cellular effects of 2,6-dichloro-4-methylbenzenesulfonyl chloride’s action largely depend on the specific amines and alcohols it reacts with. Generally, the compound’s reaction with amines and alcohols results in the formation of sulfonamides and sulfonate esters, respectively . These products can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dichloro-4-methylbenzenesulfonyl chloride. For instance, the compound reacts with compounds containing reactive N-H and O-H bonds , suggesting that its action could be influenced by the presence and concentration of such compounds in the environment. Additionally, the compound is sensitive to moisture , indicating that its stability could be affected by humidity levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. It is relatively easy to handle and can be stored for long periods of time without significant degradation. However, Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- is highly reactive and can react with water and other nucleophiles, which can result in side reactions and reduced yields. Therefore, appropriate precautions should be taken when handling Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-, and the reaction conditions should be carefully optimized to minimize side reactions.

Direcciones Futuras

There are several future directions for the use of Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- in scientific research. One potential direction is the synthesis of novel sulfonamide and sulfoxide derivatives with improved pharmacological properties. Another potential direction is the use of Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- in the synthesis of chiral sulfoxides for use as chiral ligands in asymmetric catalysis. In addition, Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- could be used in the synthesis of novel materials with unique properties, such as polymers and dendrimers. Further research is needed to explore these potential applications of Benzenesulfonyl chloride, 2,6-dichloro-4-methyl-.

Aplicaciones Científicas De Investigación

Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of sulfonamide derivatives, which have been shown to have antimicrobial, antitumor, and anti-inflammatory activities. Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- has also been used in the synthesis of benzothiazole derivatives, which have been shown to have antitumor and antiviral activities. In addition, Benzenesulfonyl chloride, 2,6-dichloro-4-methyl- has been used in the synthesis of chiral sulfoxides, which have been used as chiral ligands in asymmetric catalysis.

Safety and Hazards

Benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

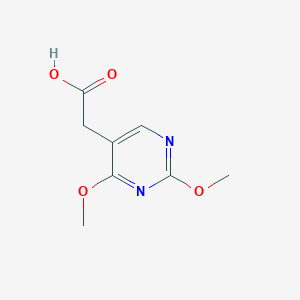

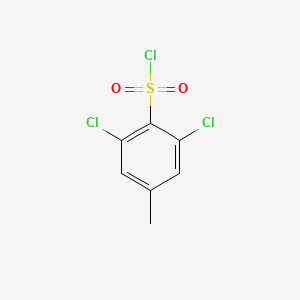

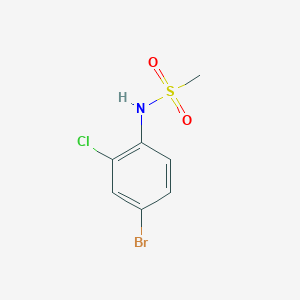

2,6-dichloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDVBLUSKXZRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711090 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90196-19-3 | |

| Record name | 2,6-Dichloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-phenylacetamide](/img/structure/B3300375.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300390.png)

![2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B3300398.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300418.png)

![2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B3300438.png)

![2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride](/img/structure/B3300479.png)